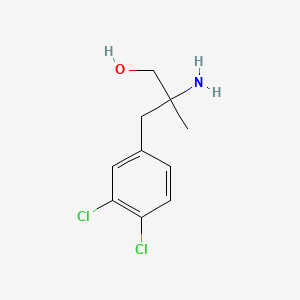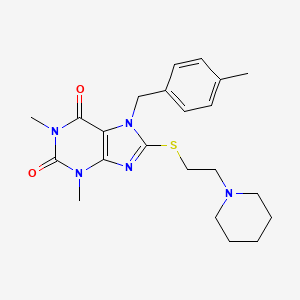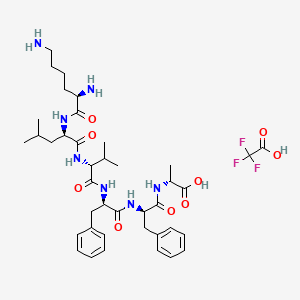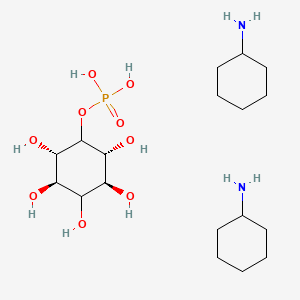
Fluvastatin sodium hydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fluvastatin sodium hydrate is a member of the statin drug class, used primarily to treat hypercholesterolemia and to prevent cardiovascular disease. It is a competitive inhibitor of hydroxymethylglutaryl-coenzyme A (HMG-CoA) reductase, an enzyme that plays a crucial role in cholesterol biosynthesis . This compound is a synthetic compound and is structurally distinct from other statins derived from fungal sources .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Fluvastatin sodium hydrate is synthesized through a series of chemical reactions involving the formation of its indole core and subsequent functionalization. The synthesis typically involves the following steps:
- Formation of the indole core by cyclization of appropriate precursors.
- Introduction of the fluorophenyl group.
- Addition of the heptenoic acid side chain.
- Conversion to the sodium salt form .
Industrial Production Methods
Industrial production of this compound involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
- Use of high-purity reagents and solvents.
- Controlled reaction temperatures and pressures.
- Purification steps such as crystallization and filtration to obtain the final product .
Análisis De Reacciones Químicas
Types of Reactions
Fluvastatin sodium hydrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different metabolites.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Substitution reactions can occur at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride are used.
Substitution: Halogenation and other substitution reactions often use reagents like halogens and catalysts.
Major Products
The major products formed from these reactions include various metabolites and derivatives of fluvastatin, which may have different pharmacological properties .
Aplicaciones Científicas De Investigación
Fluvastatin sodium hydrate has a wide range of scientific research applications:
Chemistry: Used as a model compound to study statin chemistry and synthesis.
Biology: Investigated for its effects on cellular processes and gene expression.
Medicine: Extensively studied for its cholesterol-lowering effects and potential benefits in cardiovascular diseases.
Industry: Used in the development of pharmaceutical formulations and drug delivery systems
Mecanismo De Acción
Fluvastatin sodium hydrate works by competitively inhibiting the enzyme HMG-CoA reductase. This enzyme catalyzes the conversion of HMG-CoA to mevalonic acid, a key step in cholesterol biosynthesis. By inhibiting this enzyme, fluvastatin reduces the synthesis of cholesterol in the liver, leading to lower blood cholesterol levels . The molecular targets include the active site of HMG-CoA reductase, and the pathways involved are those related to cholesterol metabolism .
Comparación Con Compuestos Similares
Similar Compounds
- Lovastatin
- Simvastatin
- Atorvastatin
- Pravastatin
Comparison
Fluvastatin sodium hydrate is unique among statins due to its entirely synthetic origin and distinct structural features. Unlike lovastatin and simvastatin, which are derived from fungal sources, fluvastatin is synthesized chemically. This gives it a different pharmacokinetic profile, including lower potential for drug interactions and a unique metabolic pathway .
Propiedades
Fórmula molecular |
C24H27FNNaO5 |
|---|---|
Peso molecular |
451.5 g/mol |
Nombre IUPAC |
sodium;(E,3R,5S)-7-[3-(4-fluorophenyl)-1-propan-2-ylindol-2-yl]-3,5-dihydroxyhept-6-enoate;hydrate |
InChI |
InChI=1S/C24H26FNO4.Na.H2O/c1-15(2)26-21-6-4-3-5-20(21)24(16-7-9-17(25)10-8-16)22(26)12-11-18(27)13-19(28)14-23(29)30;;/h3-12,15,18-19,27-28H,13-14H2,1-2H3,(H,29,30);;1H2/q;+1;/p-1/b12-11+;;/t18-,19-;;/m1../s1 |
Clave InChI |
KKEMYLLTGGQWCE-PMRANXHDSA-M |
SMILES isomérico |
CC(C)N1C2=CC=CC=C2C(=C1/C=C/[C@H](C[C@H](CC(=O)[O-])O)O)C3=CC=C(C=C3)F.O.[Na+] |
SMILES canónico |
CC(C)N1C2=CC=CC=C2C(=C1C=CC(CC(CC(=O)[O-])O)O)C3=CC=C(C=C3)F.O.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(E)-{2-[(3-bromophenyl)carbonyl]hydrazinylidene}methyl]-2-methoxyphenyl 4-methylbenzoate](/img/structure/B12044354.png)

![3-[(4-iodophenoxy)methyl]-N-[(E)-1-[4-(tetrazol-1-yl)phenyl]ethylideneamino]benzamide](/img/structure/B12044363.png)
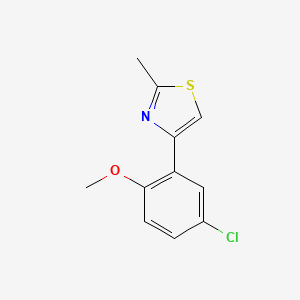
![2-amino-4-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B12044384.png)
![4-((E)-{[(3-Chloro-2-methylanilino)(oxo)acetyl]hydrazono}methyl)-2-methoxyphenyl (2E)-3-phenyl-2-propenoate](/img/structure/B12044386.png)
![[4-[(E)-[[4-[(4-chlorophenyl)sulfonylamino]benzoyl]hydrazinylidene]methyl]-2-methoxyphenyl] benzoate](/img/structure/B12044394.png)
![5-[Ethyl(methyl)amino]-1,3-dimethyl-1H-pyrazole-4-carbaldehyde](/img/structure/B12044395.png)
